molecular formula C24H25F3N4O2S B610405 4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide CAS No. 1364269-06-6

4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide

Cat. No. B610405
M. Wt: 490.5452
InChI Key: LLEOOSLUHRQCHZ-SREVYHEPSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a pyridine ring, a thiophene ring, and an amide group, among others. These functional groups could potentially confer a variety of chemical properties to the compound.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and others.



Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is likely to be quite complex. It would have a combination of aromatic (pyridine and thiophene) and aliphatic sections, along with polar (amide) and potentially reactive (dimethylamino) groups.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, the amide group could potentially be hydrolyzed under acidic or basic conditions, and the dimethylamino group might be quaternized with a suitable alkyl halide.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point.


Scientific Research Applications

Chemical Synthesis and Modification

The compound is used in various chemical syntheses and modifications. For instance, it plays a role in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, contributing to the development of effective separation techniques for quality control in pharmaceuticals (Ye et al., 2012). Furthermore, this compound is integral in the synthesis of Nilotinib, an antitumor agent, showcasing its importance in the development of cancer treatment drugs (Cong-zhan, 2009).

Insecticidal and Antimicrobial Applications

Research has explored the insecticidal and antimicrobial potential of derivatives of this compound. Modifications to its structure have shown efficacy as broad-spectrum insecticides, particularly against root-knot nematode (Samaritoni et al., 1999). Additionally, synthesized derivatives have been evaluated for antimicrobial activity against various bacteria and fungi, highlighting its potential in addressing microbial resistance (Patel et al., 2012).

Role in Histone Deacetylase Inhibition

This compound has been identified as an active agent in histone deacetylase inhibition, a process crucial in cancer therapy. Its role in blocking cancer cell proliferation and inducing apoptosis makes it a candidate for further exploration in oncology (Zhou et al., 2008).

Development of Novel Heterocyclic Compounds

The compound is instrumental in the synthesis of various heterocyclic compounds. These include novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and other derivatives, which have shown moderate effects against bacterial and fungal species, suggesting their potential in pharmaceutical applications (Abdel‐Aziz et al., 2008).

Anticonvulsant Properties

Studies have demonstrated the anticonvulsant properties of enaminones derived from this compound. Their crystal structures have been determined, which is essential for understanding their pharmacological activity and potential therapeutic uses (Kubicki et al., 2000).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties.


properties

IUPAC Name

4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOOSLUHRQCHZ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Reactant of Route 2
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Reactant of Route 3
Reactant of Route 3
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Reactant of Route 4
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Reactant of Route 5
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide
Reactant of Route 6
Reactant of Route 6
4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide

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